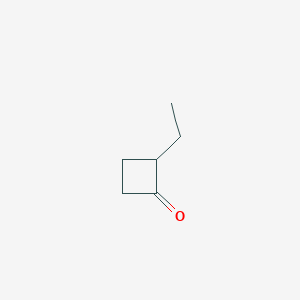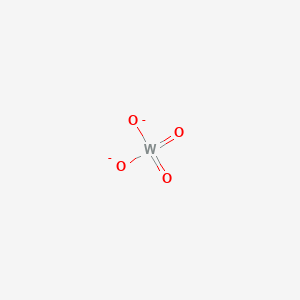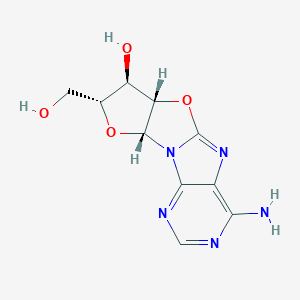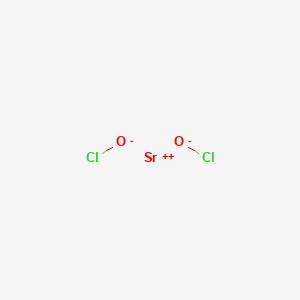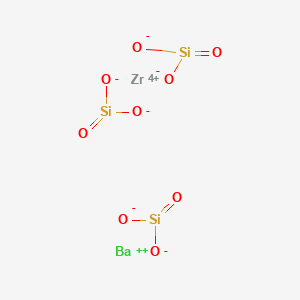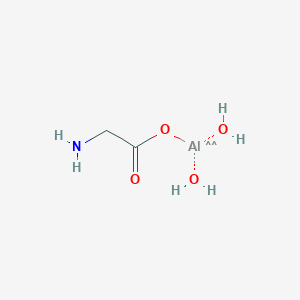
二羟基铝氨基乙酸
描述
Dihydroxyaluminum Aminoacetate, also known as Aluminum Glycinate, is a compound with the molecular formula C2H6AlNO4 . It is an aluminum salt of glycine and may contain small amounts of aluminum oxide and Aminoacetic Acid . It is used for buffering agent for gastric mucosal protection as well as cross-linking agent, laxative, and excipient .
Synthesis Analysis
The synthesis of Dihydroxyaluminum Aminoacetate involves adding a solution of aluminum isopropoxide in isopropanol to an aqueous solution of glycine . The product yields not less than 94.0 percent and not more than 102.0 percent of Dihydroxyaluminum Aminoacetate, calculated on the dried basis .Molecular Structure Analysis
The molecular structure of Dihydroxyaluminum Aminoacetate is represented by the formula C2H6AlNO4 . The average mass is 135.055 Da and the monoisotopic mass is 135.011215 Da .Physical And Chemical Properties Analysis
Dihydroxyaluminum Aminoacetate is a very fine powder with a bland taste . It is insoluble in water but mixes easily with water forming suspensions which do not separate readily . At 25° the pH of the aqueous suspension (1 in 25) is 7.4 .科学研究应用
Comprehensive Analysis of Dihydroxyaluminum Aminoacetate Applications
Dihydroxyaluminum aminoacetate, also known as (2-Aminoacetoxy)dihydroxyaluminum, is a compound with a variety of applications across different scientific fields. Below is a detailed analysis of its unique applications in six distinct areas of research.
Pharmaceutical Applications: Antacid: Dihydroxyaluminum aminoacetate is primarily used as an antacid in the pharmaceutical industry . It neutralizes stomach acid and provides relief from symptoms associated with peptic ulcers and gastroesophageal reflux disease (GERD). Its efficacy as an antacid has been well-documented, and it is often included in over-the-counter medications for heartburn and indigestion.
Medical Research: Gastric Mucosal Protection: In medical research, dihydroxyaluminum aminoacetate serves as a gastric mucosal protective agent . It helps to maintain the stomach’s pH balance, which is crucial for protecting the gastric lining from erosion due to acidic secretions. This property is particularly beneficial in developing treatments for stomach ulcers and related gastrointestinal conditions.
Industrial Applications: Cross-Linking Agent: The compound finds industrial use as a cross-linking agent in the production of polymers . By linking polymer chains, dihydroxyaluminum aminoacetate enhances the physical properties of materials, such as their elasticity and strength. This application is significant in the manufacture of medical devices and other polymer-based products.
Agriculture: Soil pH Regulator: Although not directly mentioned in the search results, compounds like dihydroxyaluminum aminoacetate can potentially be used in agriculture to regulate soil pH. By adjusting the acidity or alkalinity of the soil, it could help in creating optimal conditions for plant growth. This application would require further research to establish its efficacy and safety for use in agriculture.
Environmental Science: Water Treatment: In environmental science, there is potential for dihydroxyaluminum aminoacetate to be used in water treatment processes. Its ability to neutralize acids could make it useful in treating acidic wastewater, helping to maintain a neutral pH and prevent corrosion in water systems. This application would be an extension of its antacid properties and could contribute to environmental protection efforts.
Food Science: Food Additive: Dihydroxyaluminum aminoacetate may also have applications in food science as a food additive . Its buffering capabilities could be utilized to stabilize the pH of food products, thereby enhancing their shelf life and safety. However, its use in food would be subject to regulatory approval and safety evaluations to ensure it does not pose any health risks.
Material Science: Polymer Stabilization: Lastly, in material science, dihydroxyaluminum aminoacetate is used to stabilize polymers. It acts as a buffering agent in polymer formulations, which can be critical in controlling the polymerization process and ensuring the quality of the final product . This application is particularly relevant in the development of new materials with specific mechanical and chemical properties.
作用机制
Target of Action
Dihydroxyaluminum aminoacetate, also known as (2-Aminoacetoxy)dihydroxyaluminum, is primarily used as an antacid . The primary target of this compound is the excess acid in the stomach. By neutralizing the stomach acid, it helps to alleviate symptoms associated with conditions like heartburn .
Mode of Action
The compound works by interacting with gastric acid in the stomach. It neutralizes the acid, thereby reducing the overall acidity of the stomach content. This action helps to alleviate discomfort and pain associated with excess stomach acid .
Biochemical Pathways
More research is needed to fully understand the biochemical pathways involved .
Result of Action
The primary result of dihydroxyaluminum aminoacetate’s action is the reduction of stomach acidity. This leads to relief from symptoms associated with conditions like heartburn and acid indigestion .
Action Environment
The action of dihydroxyaluminum aminoacetate is influenced by the environment in the stomach. The presence of food can affect the compound’s efficacy, as food can buffer stomach acid and potentially reduce the need for the antacid. Additionally, the compound’s stability may be affected by factors such as temperature and pH .
属性
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPZEHAODHBPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O[Al])N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8AlNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51484-68-5 (proacid), 13682-92-3 (Parent) | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044546 | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxyaluminium glycinate | |
CAS RN |
13682-92-3, 41354-48-7, 51484-68-5 | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium Glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



